molecular formula C17H27N5O3 B2827752 8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 927576-51-0

8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2827752
CAS RN: 927576-51-0
M. Wt: 349.435
InChI Key: WUWDUOHODWVMBC-UHFFFAOYSA-N
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Description

The molecule is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions at the appropriate positions on the ring. The specific details of the synthesis would depend on the exact reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring system with various substitutions at different positions. These substitutions include a butylamino group, a 3,3-dimethyl-2-oxobutyl group, and several methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amino group might be involved in acid-base reactions, while the carbonyl group in the 3,3-dimethyl-2-oxobutyl substituent could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and carbonyl groups could enhance its solubility in polar solvents .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel purine derivatives is an active area of research, with potential applications in areas like medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

8-(butylamino)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-7-8-9-18-15-19-13-12(14(24)21(6)16(25)20(13)5)22(15)10-11(23)17(2,3)4/h7-10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDUOHODWVMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(=O)C(C)(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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